
Adenosin-Amin-Analogon
Übersicht
Beschreibung
Adenosine amine congener is a synthetic compound known for its selective agonistic activity on the A1 adenosine receptor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in neuroprotection and otoprotection. Adenosine amine congener has been shown to ameliorate noise- and cisplatin-induced cochlear injury, making it a promising candidate for treating hearing loss and other neurological conditions .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
ADAC has demonstrated promising neuroprotective properties, particularly in models of cerebral ischemia and neurodegenerative diseases.
Case Study: Ischemic Protection
- Study Overview : Research conducted by Von Lubitz et al. highlighted that low concentrations of ADAC effectively protected hippocampal neurons against ischemic damage.
- Methodology : The study involved both acute and chronic treatments with ADAC in animal models.
- Findings : ADAC significantly reduced neuronal death and preserved cognitive function following ischemic events .
Otoprotection
ADAC's role in protecting auditory functions from damage caused by noise exposure and ototoxic agents like cisplatin has been extensively studied.
Noise-Induced Hearing Loss
- Research Findings : A study indicated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner. The most effective doses ranged from 100 to 200 μg/kg, showing significant protective effects within the first 24 hours after exposure .
Dose (μg/kg) | Hearing Protection (dB) |
---|---|
25 | 10 |
50 | 15 |
100 | 20 |
200 | 21 |
Cisplatin-Induced Ototoxicity
- Study Overview : A study published in World Journal of Clinical Cases demonstrated that systemic administration of ADAC could ameliorate cisplatin-induced hearing loss.
- Results : ADAC improved the survival rates of outer hair cells and reduced apoptosis in cochlear tissues exposed to cisplatin, indicating its potential as an otoprotective agent .
Pharmacokinetics of Adenosine Amine Congener
Understanding the pharmacokinetic properties of ADAC is crucial for its application in clinical settings.
Pharmacokinetic Study
- Methodology : A liquid chromatography-tandem mass spectrometry method was developed to measure ADAC levels in rat perilymph following intravenous administration.
- Findings : ADAC was detectable within two minutes post-administration and remained above the minimal effective concentration for at least two hours. Notably, exposure to noise altered its pharmacokinetic profile, suggesting changes in the blood-labyrinth barrier permeability .
Wirkmechanismus
Target of Action
Adenosine amine congener (ADAC) is a selective agonist for the A1 adenosine receptor . This receptor is one of the four G protein-coupled receptors for adenosine and is widely distributed in the body . It plays a modulatory role due to its effects in many organs and tissues .
Mode of Action
ADAC, as an A1 adenosine receptor agonist, interacts with its targets by binding to the A1 adenosine receptors . This interaction leads to a decrease in conduction time in the atrioventricular node of the heart . The conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .
Biochemical Pathways
The A1 adenosine receptor, when activated by ADAC, modulates numerous normal and pathological processes through signaling pathways downstream from its coupled Gi protein . These effects include bradycardia, inhibition of neurotransmitter release, inhibition of lipolysis in adipocytes, inhibition of renal excretion, and induction of smooth muscle contraction .
Pharmacokinetics
ADAC is detected in cochlear perilymph within two minutes following intravenous administration and remains in perilymph above its minimal effective concentration for at least two hours . Pharmacokinetic studies have demonstrated a short (5 minutes) half-life of ADAC in plasma after intravenous administration without detection of degradation products .
Result of Action
ADAC has been shown to ameliorate noise- and cisplatin-induced cochlear injury . It has been demonstrated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner . ADAC also has neuroprotective effects .
Action Environment
The pharmacokinetic pattern of ADAC is significantly altered by exposure to noise, suggesting transient changes in the permeability of the blood-labyrinth barrier and/or cochlear blood flow . This indicates that environmental factors such as noise can influence the action, efficacy, and stability of ADAC .
Biochemische Analyse
Biochemical Properties
ADAC interacts with the A1 adenosine receptor, a G protein-coupled receptor, which is widely distributed in the body . This interaction triggers various biochemical reactions. For instance, ADAC has been shown to ameliorate noise- and cisplatin-induced cochlear injury, indicating its role in biochemical reactions related to cellular protection .
Cellular Effects
ADAC has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the case of noise-induced cochlear injury, ADAC has been shown to have a dose-dependent rescue effect, improving hearing thresholds in rats .
Molecular Mechanism
ADAC exerts its effects at the molecular level primarily through its interaction with the A1 adenosine receptor . This interaction can lead to various outcomes, including the inhibition or activation of enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of ADAC change over time in laboratory settings. Studies have shown that ADAC is most effective in the first 24 hours after noise exposure at doses greater than 50 μg/kg, providing significant protection . Furthermore, ADAC has a short half-life of 5 minutes in plasma after intravenous administration, indicating its rapid metabolism .
Dosage Effects in Animal Models
The effects of ADAC vary with different dosages in animal models. For instance, in a study on noise-induced cochlear injury in rats, ADAC was administered at doses ranging from 25 to 300 μg/kg. The study found that ADAC was most effective at doses greater than 50 μg/kg .
Metabolic Pathways
ADAC is involved in the adenosine metabolic pathway. Adenosine is formed due to intracellular ATP breakdown into ADP . ADAC, being an adenosine receptor agonist, plays a role in this metabolic pathway.
Transport and Distribution
The transport and distribution of ADAC within cells and tissues are likely facilitated by specific transporters or binding proteins, similar to other adenosine receptor agonists
Subcellular Localization
The subcellular localization of ADAC is likely to be influenced by its interaction with the A1 adenosine receptor, which is a membrane-bound receptor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine amine congener typically involves the modification of adenosine through a series of chemical reactions. One common method includes the alkylation of adenosine with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the reaction. The product is then purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of adenosine amine congener follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards required for research and potential therapeutic use.
Analyse Chemischer Reaktionen
Reaktionstypen: Adenosin-Amin-Analogon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur der Verbindung zu verändern, was sich auf ihre Rezeptorbindungsaffinität auswirkt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer geeigneten Abgangsgruppe und einer Base.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl funktioneller Analoga erzeugen können.
Vergleich Mit ähnlichen Verbindungen
Adenosin-Amin-Analogon ist einzigartig in seiner hohen Selektivität für A1-Adenosinrezeptoren im Vergleich zu anderen Adenosinrezeptoragonisten. Zu ähnlichen Verbindungen gehören:
N6-Cyclopentyladenosin (CPA): Ein weiterer selektiver A1-Rezeptoragonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
N6-Cyclohexyladenosin (CHA): Bekannt für seine potente A1-Rezeptoraktivität, aber weniger selektiv als this compound.
2-Chloroadenosin: Ein nicht-selektiver Adenosinrezeptoragonist mit breiteren biologischen Wirkungen.
Die Spezifität und Wirksamkeit von this compound machen es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Adenosine amine congener (ADAC) is a selective A1 adenosine receptor agonist that has garnered attention for its diverse biological activities, particularly in neuroprotection and otoprotection. This article explores the biological activity of ADAC, highlighting its mechanisms of action, pharmacokinetic properties, and therapeutic potential through various studies and findings.
ADAC exerts its effects primarily through the activation of A1 adenosine receptors, which are known to have neuroprotective properties. The compound has been shown to:
- Protect Neurons : ADAC effectively protects hippocampal neurons against cerebral ischemia, demonstrating significant neuroprotective effects in both acute and chronic treatment models .
- Reduce Apoptosis : In cochlear tissues, ADAC reduces apoptosis induced by cisplatin, a chemotherapeutic agent known for its ototoxic effects. This action is particularly evident in sensory hair cells and strial marginal cells .
- Mitigate Oxidative Stress : By reducing oxidative stress in noise-exposed cochlea, ADAC helps preserve sensory hair cells, suggesting a protective role against hearing loss .
Pharmacokinetics
Recent studies have investigated the pharmacokinetic properties of ADAC following systemic administration. Key findings include:
- Rapid Detection : ADAC was detected in rat cochlear perilymph within two minutes post-intravenous administration, remaining above its minimal effective concentration for at least two hours .
- Influence of Noise Exposure : The pharmacokinetic profile of ADAC was altered by noise exposure, indicating changes in blood-labyrinth barrier permeability or cochlear blood flow .
Case Studies and Research Findings
- Neuroprotection in Ischemia :
- Otoprotection Against Cisplatin :
- Cochlear Injury Models :
Table 1: Summary of Biological Activities of ADAC
Table 2: Effects of ADAC on Hearing Loss
Study | Treatment Regimen | Outcome |
---|---|---|
Gunewardene et al. (2013) | Co-administered with cisplatin | Reduced ABR threshold shifts |
Saito et al. (2004) | Chronic treatment | Improved survival in models |
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJCQJVFMHZOO-QZHHGCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914331 | |
Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96760-69-9 | |
Record name | Adenosine amine congener | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.